1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperazine ring substituted with a 1-methylpiperidin-2-yl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine typically involves the reaction of piperazine with 1-methylpiperidine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques to ensure high purity and yield. For instance, the use of continuous flow reactors can optimize reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to the formation of various alkylated piperazine derivatives .
Scientific Research Applications
1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperazine
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
- 2-(1-Methylpiperidin-4-yl)ethanamine
Uniqueness
1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific research and industrial applications .
Properties
CAS No. |
885954-82-5 |
---|---|
Molecular Formula |
C12H25N3 |
Molecular Weight |
211.35 g/mol |
IUPAC Name |
1-[2-(1-methylpiperidin-2-yl)ethyl]piperazine |
InChI |
InChI=1S/C12H25N3/c1-14-8-3-2-4-12(14)5-9-15-10-6-13-7-11-15/h12-13H,2-11H2,1H3 |
InChI Key |
JUBGLIJZSISLPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CCN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.